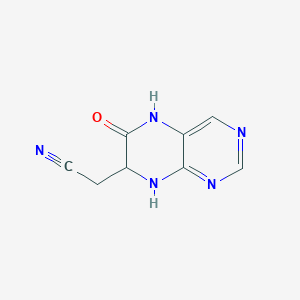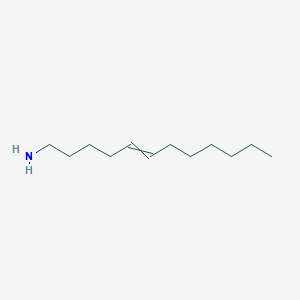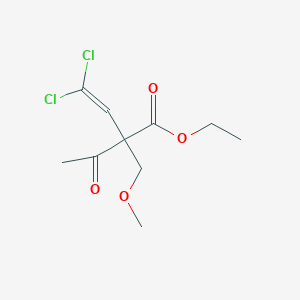
4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile is a complex organic compound known for its unique structural properties and diverse applications. This compound belongs to the class of aromatic nitriles and is characterized by the presence of amino, benzoyl, and diphenyl groups attached to a benzene ring. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile has extensive applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. For instance, in photopolymerization, the compound acts as a photosensitizer, absorbing light and initiating a polymerization reaction through the generation of reactive species . The exact pathways and molecular targets can vary depending on the specific application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-diphenylbenzene-1,3-dicarbonitrile: Similar in structure but lacks the benzoyl group.
4-Thiomethylphenyl derivatives: These compounds have a thiomethyl group instead of the amino group, affecting their reactivity and applications.
Uniqueness
4-Amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications, such as photoinitiation and advanced material synthesis.
Eigenschaften
CAS-Nummer |
101685-32-9 |
|---|---|
Molekularformel |
C27H17N3O |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
4-amino-5-benzoyl-2,6-diphenylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C27H17N3O/c28-16-21-23(18-10-4-1-5-11-18)22(17-29)26(30)25(24(21)19-12-6-2-7-13-19)27(31)20-14-8-3-9-15-20/h1-15H,30H2 |
InChI-Schlüssel |
AKMYOWZHMMPICH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C#N)N)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)











